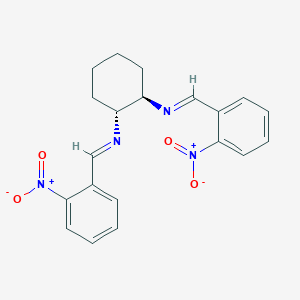
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, also known as H2NBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. H2NBD is a photochromic molecule that undergoes reversible photoisomerization upon exposure to light. This property has made it a valuable tool in studying various biological processes, such as protein-protein interactions, enzyme kinetics, and ion channel gating. In
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has found extensive applications in various scientific fields, including biochemistry, biophysics, and pharmacology. One of the primary uses of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine is in the study of protein-protein interactions. N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be conjugated to proteins, and the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to detect changes in protein conformation upon ligand binding. This technique has been used to study various protein interactions, such as receptor-ligand binding and enzyme-substrate interactions.
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has also been used to study enzyme kinetics. By conjugating N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to an enzyme, the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to monitor changes in enzyme activity upon ligand binding. This technique has been used to study various enzymes, such as kinases and phosphatases.
In addition, N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has been used to study ion channel gating. By conjugating N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to an ion channel, the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to monitor changes in ion channel activity upon ligand binding. This technique has been used to study various ion channels, such as voltage-gated ion channels and ligand-gated ion channels.
Wirkmechanismus
The mechanism of action of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves reversible photoisomerization upon exposure to light. N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine exists in two isomeric forms, the trans form and the cis form. Upon exposure to light, the trans form of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine undergoes a photochemical reaction, resulting in the formation of the cis form. The cis form of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can then be converted back to the trans form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to have minimal biochemical and physiological effects. It is not toxic to cells at concentrations used in experiments, and it does not interfere with cellular processes. However, it is important to note that the conjugation of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to proteins or other molecules may affect their function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments is its reversible photoisomerization property. This property allows for the monitoring of changes in protein conformation, enzyme activity, and ion channel gating in real-time. In addition, N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine is easy to conjugate to proteins and other molecules, making it a valuable tool in studying various biological processes.
However, there are also some limitations to using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments. One limitation is that the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine requires exposure to specific wavelengths of light, which may limit its use in certain experimental setups. In addition, the conjugation of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to proteins or other molecules may affect their function, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in scientific research. One direction is the development of new conjugation methods for N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, which may allow for its use in a wider range of experiments. Another direction is the development of new applications for N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, such as in the study of membrane proteins and lipid-protein interactions. Finally, the development of new photochromic molecules with similar properties to N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine may lead to the discovery of new tools for studying biological processes.
Synthesemethoden
The synthesis of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves the reaction of 1,2-cyclohexanediamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
728042-45-3 |
|---|---|
Produktname |
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine |
Molekularformel |
C20H20N4O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-N-[(1R,2R)-2-[(2-nitrophenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24(27)28/h1-2,5-8,11-14,17-18H,3-4,9-10H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
QKHJFYNPGVPCLF-QZTJIDSGSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile](/img/structure/B287985.png)
![4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B287986.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287988.png)
![4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287990.png)
![4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287992.png)
![4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287993.png)
![4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287995.png)
![4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287996.png)
![4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287997.png)
![4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287999.png)
![4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288000.png)
![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)